

Synthesis and Characterization of Alexidine-d10: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Alexidine-d10 (dihydrochloride)

Cat. No.: B12420332

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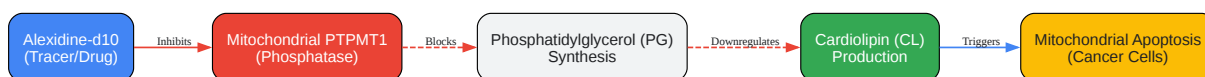
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper

Rationale and Mechanism of Action

Alexidine is a structurally unique bisbiguanide compound traditionally utilized as a broad-spectrum antimicrobial agent. Recently, it has gained significant traction in oncology and metabolic research due to its potent ability to induce mitochondrial apoptosis. Alexidine selectively targets and inhibits Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1), an essential enzyme that dephosphorylates phosphatidylglycerol phosphate to phosphatidylglycerol (PG). The blockade of PG synthesis critically downregulates the production of cardiolipin (CL), a signature phospholipid required for mitochondrial cristae integrity and oxidative phosphorylation, thereby triggering apoptosis in highly metabolically active cancer cells.

To accurately quantify Alexidine in complex biological matrices (e.g., tumor tissue homogenates) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), a stable isotope-labeled internal standard (SIL-IS) is strictly required. Alexidine-d10 serves this exact purpose.

By incorporating ten deuterium atoms on the terminal ethyl branches, Alexidine-d10 perfectly co-elutes with the endogenous drug, effectively correcting for matrix-induced ion suppression without suffering from isotopic scrambling during ionization.



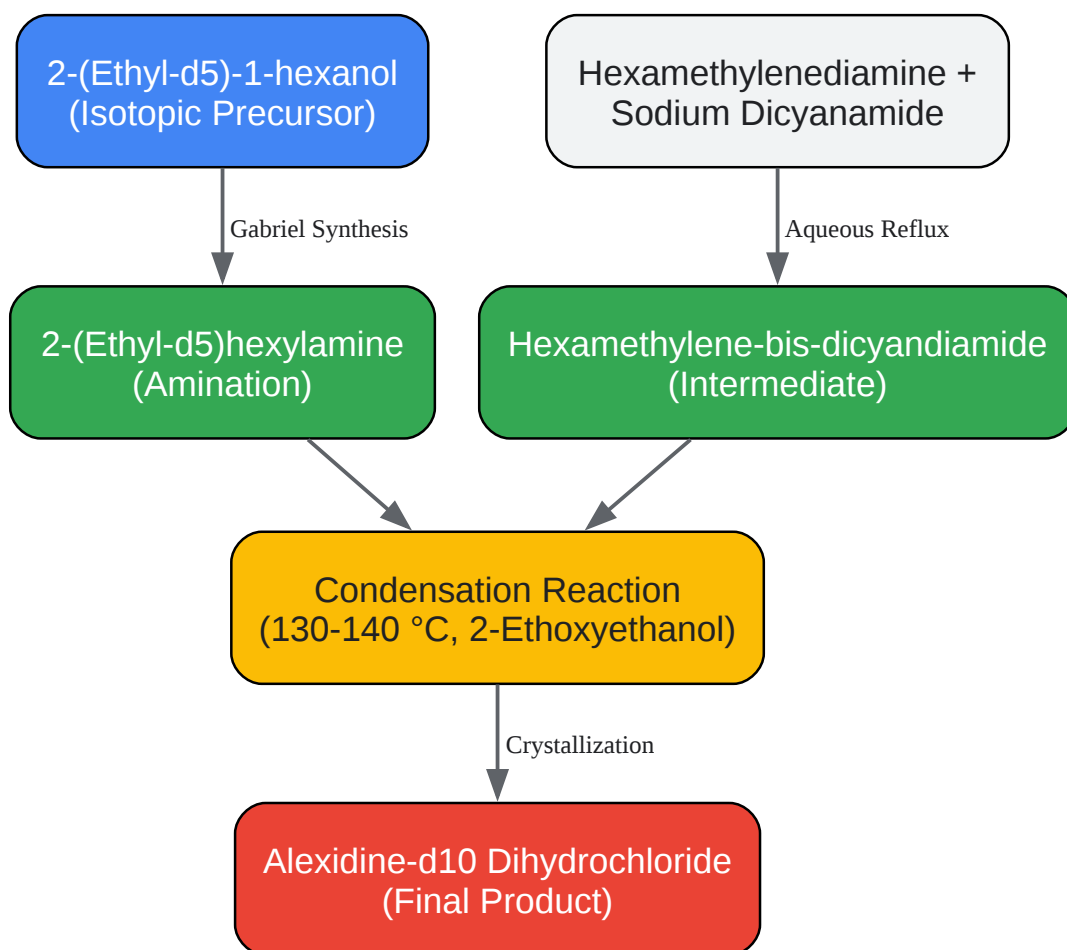
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Mechanism of Alexidine-d10: PTPMT1 inhibition disrupts cardiolipin synthesis and induces apoptosis.

Synthetic Strategy & Workflow

The synthesis of Alexidine-d10 relies on a convergent approach. The core bis-dicyandiamide linker is synthesized independently and subsequently condensed with a custom-synthesized deuterated primary amine .

The isotopic precursor, 2-(Ethyl-d5)-1-hexanol , is converted into 2-(Ethyl-d5)hexylamine via a Gabriel synthesis pathway. This specific pathway is chosen over direct amination to strictly prevent the formation of secondary or tertiary amines, ensuring high-purity primary amine for the final condensation.



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Synthetic workflow for Alexidine-d10 via Gabriel synthesis and bisbiguanide condensation.

Detailed Experimental Protocols

As a self-validating system, each step in this protocol includes built-in quality control checkpoints to prevent downstream contamination or yield loss.

Step 1: Gabriel Synthesis of 2-(Ethyl-d5)hexylamine

- Bromination: Dissolve 1.0 eq of 2-(Ethyl-d5)-1-hexanol in dry dichloromethane (DCM) at 0 °C. Dropwise add 1.1 eq of phosphorus tribromide (PBr₃).
 - Causality: PBr₃ converts the primary alcohol to a bromide via an S_N2 mechanism without inducing skeletal rearrangements, preserving the isotopic label location.

- Validation Check: Monitor via GC-MS. Proceed only when the alcohol peak completely disappears.
- Phthalimide Substitution: Concentrate the bromide and reflux with 1.2 eq of potassium phthalimide in N,N-dimethylformamide (DMF) at 90 °C for 4 hours.
 - Causality: The bulky phthalimide group acts as a protecting mechanism, physically blocking multiple alkylations that would otherwise yield unwanted secondary amines.
- Hydrazinolysis: Treat the isolated intermediate with hydrazine hydrate in ethanol at reflux for 2 hours. Filter the white phthalhydrazide byproduct. The filtrate contains the pure primary amine.

Step 2: Synthesis of Hexamethylene-bis-dicyandiamide

- Reagent Mixing: Dissolve 1.0 eq of hexamethylenediamine dihydrochloride and 2.2 eq of sodium dicyanamide in deionized water.
- Reflux: Heat the aqueous solution to reflux (100–105 °C) for 16 hours.
 - Causality: The aqueous acidic environment protonates the dicyanamide, rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by the diamine.
- Isolation: Cool the mixture to 4 °C to induce crystallization. Filter and wash with cold ethanol.
 - Validation Check: Perform a melting point analysis. The target intermediate must melt sharply at 202–203 °C. A depressed melting point indicates unreacted diamine, which will cause catastrophic polymerization in Step 3.

Step 3: Condensation to Alexidine-d10 Dihydrochloride

- Salt Formation: Convert the 2-(Ethyl-d5)hexylamine to its hydrochloride salt by passing anhydrous HCl gas through an ethereal solution of the amine.
- Condensation: Suspend 1.0 eq of hexamethylene-bis-dicyandiamide and 2.2 eq of 2-(Ethyl-d5)hexylamine hydrochloride in 2-ethoxyethanol.

- Causality: 2-ethoxyethanol is specifically chosen as the solvent because its high boiling point (135 °C) provides the exact thermal energy required to drive the bisbiguanide condensation without thermally degrading the intermediates.
- Reflux: Stir the suspension at 135 °C for 3 hours.
- Purification: Cool the mixture to room temperature, precipitate the crude product by adding cold acetone, and recrystallize from 50% aqueous acetic acid to yield pure Alexidine-d10 dihydrochloride.

Characterization & Data Presentation

Rigorous analytical characterization is required to confirm both the structural integrity of the bisbiguanide core and the isotopic purity of the d10 label. High-Resolution Mass Spectrometry (HRMS) confirms the +10 Da mass shift, while Nuclear Magnetic Resonance (NMR) verifies the absence of proton signals at the terminal ethyl branches.

Table 1: Quantitative Analytical Data Comparison

Analytical Parameter	Unlabeled Alexidine Dihydrochloride	Alexidine-d10 Dihydrochloride
Molecular Formula	C ₂₆ H ₅₈ Cl ₂ N ₁₀	C ₂₆ H ₄₈ D ₁₀ Cl ₂ N ₁₀
Exact Mass (Free Base)	508.4689 m/z	518.5317 m/z
Precursor Ion [M+H] ⁺	509.47 m/z	519.54 m/z
¹ H-NMR (Ethyl -CH ₃)	~0.85 ppm (t, 6H)	Absent (Deuterated)
¹ H-NMR (Ethyl -CH ₂ -)	~1.25 ppm (m, 4H)	Absent (Deuterated)
¹³ C-NMR (Ethyl -CD ₃)	~10.5 ppm (s)	~9.8 ppm (m, J_CD coupling)
Melting Point	258–260 °C	258–260 °C

Note: The isotopic purity of the final product should exceed 99 atom % D to be viable as an LC-MS/MS internal standard.

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